tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H25NO5S and a molecular weight of 355.46 g/mol . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various piperidine derivatives . The compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a tosyloxy group, which contribute to its reactivity and utility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tosyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Material: Piperidine derivative
Reagent: Tosyl chloride (TsCl)
Base: Triethylamine (Et3N)
Solvent: Dichloromethane (DCM)
Temperature: 0°C to room temperature
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate undergoes nucleophilic substitution reactions where the tosyloxy group is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can yield ketone or aldehyde derivatives depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, THF), and bases (e.g., Et3N)
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF)
Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., DCM, acetone)
Major Products:
Substitution: Piperidine derivatives with various functional groups
Reduction: Alcohols or amines
Oxidation: Ketones or aldehydes
Scientific Research Applications
Chemistry: tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its reactivity and stability make it a valuable intermediate in various synthetic pathways.
Biology and Medicine: In medicinal chemistry, the compound is used in the development of piperidine-based drugs, which have applications in treating neurological disorders, cardiovascular diseases, and infections . Its derivatives have shown potential as enzyme inhibitors and receptor modulators .
Industry: The compound is used in the production of fine chemicals and specialty materials. It serves as a precursor for the synthesis of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions . The tosyloxy group acts as a good leaving group, allowing the compound to react with various nucleophiles to form new chemical bonds . This reactivity is exploited in the synthesis of diverse piperidine derivatives with specific biological and chemical properties .
Comparison with Similar Compounds
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl 4-(tosyloxy)methylpiperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Comparison: tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions . Compared to tert-Butyl 3-oxopiperidine-1-carboxylate, which lacks the tosyloxy group, this compound offers greater versatility in synthetic applications . Similarly, tert-Butyl 4-(tosyloxy)methylpiperidine-1-carboxylate and tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate have different functional groups that confer distinct reactivity and applications .
Properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOKKOPKFKENHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607554 | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85275-46-3 | |
Record name | 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85275-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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